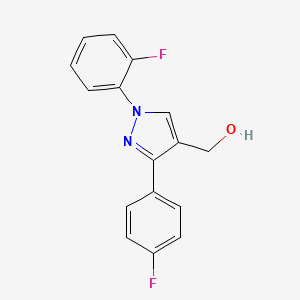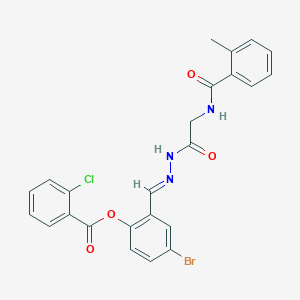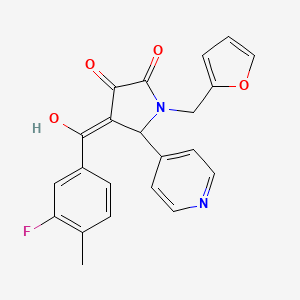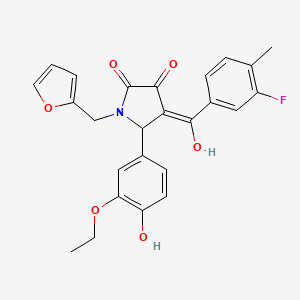
(1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a chemical compound characterized by the presence of fluorine atoms on phenyl rings and a pyrazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole core. The final step involves the reduction of the pyrazole derivative to obtain the desired methanol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of (1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)carboxylic acid.
Reduction: Formation of (1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methane.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
Chemistry
In chemistry, (1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The pyrazole core is a common motif in many pharmaceuticals, and modifications to this structure can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用机制
The mechanism of action of (1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing binding affinity and selectivity. The pyrazole core can interact with various enzymes and receptors, modulating their activity and leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
- (2-Chlorophenyl)(4-fluorophenyl)methanone
- 4-Chloro-2-fluorobenzenemethanol
- Bis(4-fluorophenyl)disulfide
Uniqueness
Compared to similar compounds, (1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol stands out due to its unique combination of fluorine atoms and the pyrazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
618444-41-0 |
|---|---|
分子式 |
C16H12F2N2O |
分子量 |
286.28 g/mol |
IUPAC 名称 |
[1-(2-fluorophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H12F2N2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-9,21H,10H2 |
InChI 键 |
QFFKGOGLWDYNTE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12026318.png)
![N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026324.png)
![4-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12026326.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12026332.png)
![2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12026351.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12026362.png)
![5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026366.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12026382.png)

![N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12026392.png)


